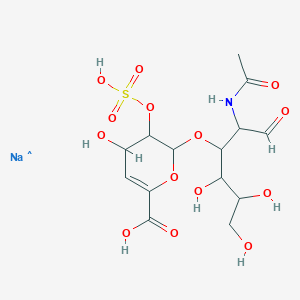

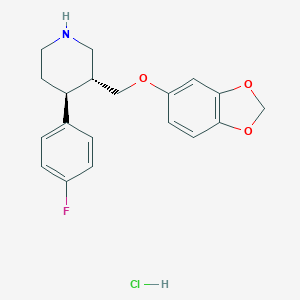

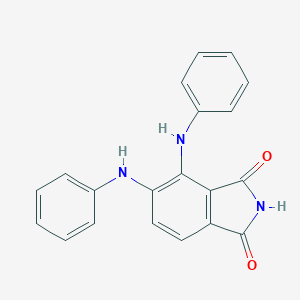

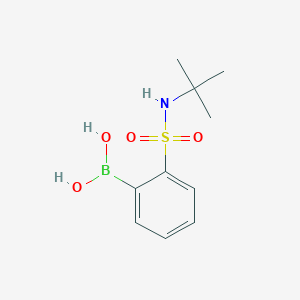

2-(Tert-butylamino)sulfonylphenylboronic acid

概要

説明

2-(Tert-butylamino)sulfonylphenylboronic acid is a compound that is likely to be of interest in synthetic organic chemistry due to its potential utility in various chemical reactions. While the specific compound is not directly discussed in the provided papers, the tert-butyl group and sulfonyl functionalities are recurrent themes in the research, suggesting that the compound may be useful as a reagent or intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-(Tert-butylamino)sulfonylphenylboronic acid involves the use of tert-butylsulfonamide as a nitrogen source. For example, the N-chloramine salt of tert-butylsulfonamide has been shown to be an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins . This suggests that similar strategies could potentially be employed in the synthesis of 2-(Tert-butylamino)sulfonylphenylboronic acid, utilizing tert-butylsulfonamide derivatives as key intermediates.

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, has been characterized by bond lengths and angles indicating strong interactions between sulfonyl groups and adjacent rings . This information is relevant to the molecular structure analysis of 2-(Tert-butylamino)sulfonylphenylboronic acid, as it suggests that the sulfonyl group could have significant electronic effects on the molecule's overall structure and reactivity.

Chemical Reactions Analysis

The tert-butyl group and sulfonyl moiety are known to participate in various chemical reactions. For instance, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, leading to the formation of substituted sulfonyl pyrroles . Additionally, tert-butyl phenyl sulfoxide has been employed as a traceless precatalyst for generating sulfenate anions, which are useful in coupling reactions . These studies provide insights into the types of chemical reactions that 2-(Tert-butylamino)sulfonylphenylboronic acid might undergo, such as sulfonamination and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Tert-butylamino)sulfonylphenylboronic acid can be inferred from the properties of similar compounds. For example, tert-butylsulfonamide derivatives are known to have good stability and reactivity, which allows for facile liberation of the amino group under mild acidic conditions . The tert-butyl group is also known to impart steric bulk, which can influence the reactivity and solubility of the compound . These properties are crucial for understanding the behavior of 2-(Tert-butylamino)sulfonylphenylboronic acid in various chemical environments.

科学的研究の応用

Radical Annulation in Organic Synthesis :

- The use of tert-butyl hydroperoxide (TBHP) in the synthesis of bioactive 3-sulfonylindoles through a vicinal sulfonamination of alkynes has been reported. This process utilizes TBHP as a sulfonyl radical initiator in the presence of accessible 2-alkynyl arylazides and sulfinic acids (Chen, Meng, Han, & Han, 2016).

Synthesis of Enantiopure Sulfoxides :

- L-Cysteine has been utilized as a starting product for generating transient sulfenic acids, which can add to suitable acceptors, resulting in the formation of sulfoxides with biologically active residues. These sulfoxides are isolated in enantiomerically pure form, indicating potential applications in synthesizing chiral compounds (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).

Photocatalytic Degradation Studies :

- Research involving the photocatalytic transformation of salbutamol, a compound related to 2-(tert-butylamino) derivatives, under simulated solar irradiation using titanium dioxide as a photocatalyst has been conducted. This study provides insights into the kinetics and pathway of drug decomposition in aqueous solutions (Sakkas, Calza, Medana, Villioti, Baiocchi, Pelizzetti, & Albanis, 2007).

Chemical Synthesis via Radical Cyclization :

- A method involving tert-butyl hydroperoxide-initiated radical cyclization of 2-alkynylthioanisoles or -selenoanisoles with sulfinic acids has been developed. This reaction leads to the synthesis of 3-(arylsulfonyl)benzothiophenes or -benzoselenophenes, highlighting potential applications in organic synthesis (Xu, Yu, Yan, & Song, 2017).

Development of Chiral Catalysts :

- C1-symmetric chiral bicyclo[2.2.2]octa-2,5-dienes (bod*) have been tested as ligands in Rh-catalyzed arylation reactions. This research demonstrates the potential of these compounds in asymmetric synthesis, such as the 1,4-addition of arylboronic acids to cyclohex-2-en-1-one, cyclopent-2-en-1-one, and tert-butyl cinnamate (Brönnimann, Chun, Marti, & Abele, 2012).

Safety And Hazards

The safety data sheet provided by Sigma-Aldrich indicates that “2-(Tert-butylamino)sulfonylphenylboronic acid” is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling . In case of swallowing, it is advised to immediately make the victim drink water (two glasses at most) and consult a physician .

特性

IUPAC Name |

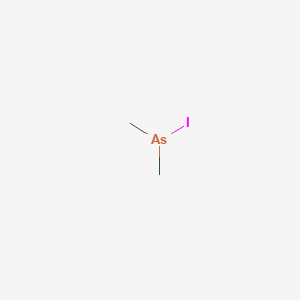

[2-(tert-butylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-7-5-4-6-8(9)11(13)14/h4-7,12-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEIURIZJQRMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407374 | |

| Record name | [2-(tert-Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylamino)sulfonylphenylboronic acid | |

CAS RN |

150691-04-6 | |

| Record name | 2-tert-Butylaminosulfonylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150691-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(tert-Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)